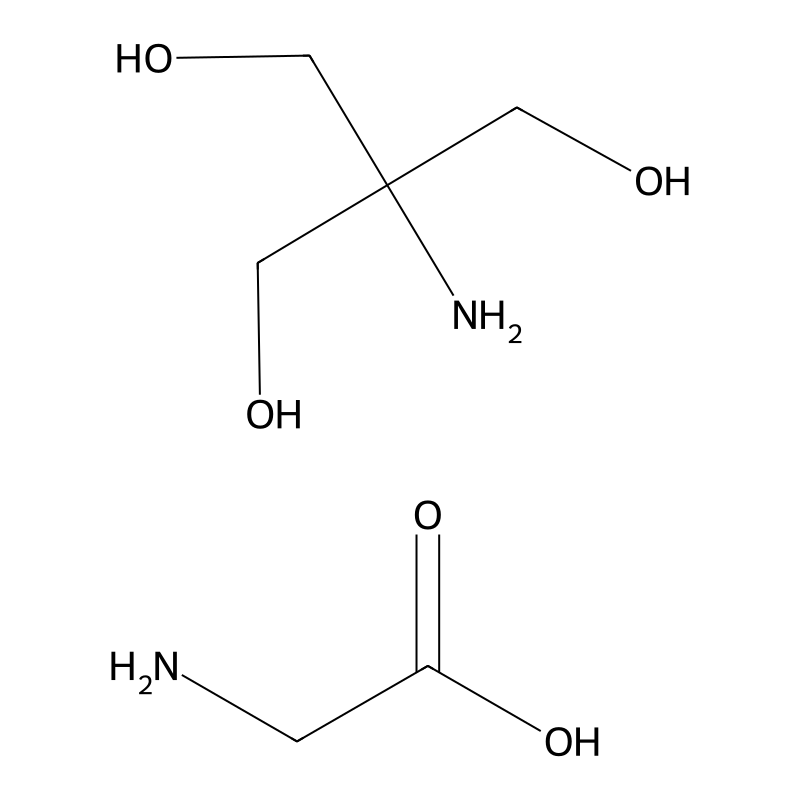2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris(hydroxymethyl)aminomethane or simply Tris, is a chemical compound with the molecular formula C4H11NO3. It is a white crystalline powder that is highly soluble in water and exhibits strong buffering capacity, particularly in the pH range of 7.0 to 9.0. Tris is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain stable pH levels in various bio
In native protein gel electrophoresis, the TRIS-glycine buffer serves two primary functions:
- Maintaining pH: The buffer helps maintain a consistent pH environment within the gel, which is crucial for preserving the native conformation of proteins. The buffering capacity of TRIS ensures minimal pH fluctuations during electrophoresis.
- Facilitating separation: The charged groups in TRIS and glycine create an ionic environment within the gel. When an electric field is applied, the charged proteins migrate through the gel at different rates depending on their size and charge. The buffer electrolytes contribute to the overall conductivity of the gel, enabling efficient protein separation.
- TRIS: Generally considered non-toxic and non-hazardous under normal laboratory conditions. []
- Glycine: Also classified as non-toxic and non-hazardous. []
- Overall: The TRIS-glycine buffer is a safe solution for routine use in molecular biology research. However, it is always recommended to follow standard laboratory safety practices when handling any chemicals.
Additional considerations:
- Prolonged exposure to the buffer might cause mild skin irritation in sensitive individuals.
- It is essential to dispose of the buffer according to local regulations for waste disposal.
Tris-glycine-native running buffer (10X), pH 8.5 is a commonly used buffer solution in polyacrylamide gel electrophoresis (PAGE) , a technique for separating biomolecules based on their size and charge. It plays a crucial role in maintaining a stable environment during the electrophoresis process.
Properties and Function
- Buffering Capacity: Tris (tris(hydroxymethyl)aminomethane) acts as the primary buffering agent in this solution, maintaining a consistent pH of around 8.5 during electrophoresis. This is important for optimal separation of biomolecules, as their net charge and mobility can be affected by significant pH fluctuations .
- Conductivity: Glycine contributes to the electrical conductivity of the buffer, which is necessary for efficient current flow through the gel during electrophoresis .
Applications in Research
Tris-glycine-native running buffer (10X) is primarily used in SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) . SDS-PAGE is a widely employed technique for separating proteins based on their molecular weight. Here's how the buffer functions in SDS-PAGE:
- Protein Denaturation: The buffer contains SDS, a detergent that disrupts the protein structure and unfolds the polypeptide chains into linear forms. This eliminates the influence of protein conformation on mobility, allowing separation based solely on size.
- Maintaining Charge: The slightly alkaline pH (8.5) of the buffer ensures that most proteins carry a negative charge due to the deprotonation of acidic side groups. This allows for their uniform migration towards the positive electrode during electrophoresis.
Tris has been shown to exhibit low toxicity and is non-hygroscopic, making it suitable for biological applications. It does not interfere with enzyme activities at appropriate concentrations, which is essential for maintaining the integrity of biochemical assays. Furthermore, Tris is used in various clinical settings, particularly for patients experiencing metabolic acidosis, where it helps stabilize blood pH levels .
The synthesis of Tris can be achieved through several methods:
- Direct Amine Reaction: 2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized by reacting formaldehyde with ammonia or an amine under controlled conditions.
- Hydrochloride Salt Formation: The hydrochloride salt of Tris can be obtained by neutralizing Tris with hydrochloric acid, resulting in enhanced solubility and stability in aqueous solutions .
- Alkylation Reactions: Tris can also be synthesized through alkylation processes involving various electrophiles that react with the amino group .
Tris is extensively utilized in various fields:
- Biochemistry: As a buffering agent in electrophoresis and chromatography.
- Molecular Biology: In the preparation of buffers for DNA and RNA manipulation.
- Pharmaceuticals: As a stabilizing agent in drug formulations.
- Cosmetics: Used as an emulsifying agent due to its non-toxic nature .
Several compounds share structural similarities with Tris, including:
- 2-Amino-2-methyl-1-propanol: A simpler amine alcohol that serves as a less effective buffer.
- 2-Amino-1,3-propanediol: A compound that lacks the additional hydroxymethyl group present in Tris, resulting in lower buffering capacity.
- 2-Amino-2-methyl-1,3-propanediol: Similar to Tris but with variations in functional groups affecting its solubility and buffering range.
Comparison TableCompound Name Molecular Formula Buffering Range Unique Features 2-Aminoacetic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol C4H11NO3 pH 7.0 - 9.0 Strong buffering capacity 2-Amino-2-methyl-1-propanol C4H11NO Limited Less effective buffer 2-Amino-1,3-propanediol C3H9NO Very limited Lacks hydroxymethyl group 2-Amino-2-methyl-1,3-propanediol C5H13NO Moderate Variations affect solubility
| Compound Name | Molecular Formula | Buffering Range | Unique Features |
|---|---|---|---|
| 2-Aminoacetic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol | C4H11NO3 | pH 7.0 - 9.0 | Strong buffering capacity |
| 2-Amino-2-methyl-1-propanol | C4H11NO | Limited | Less effective buffer |
| 2-Amino-1,3-propanediol | C3H9NO | Very limited | Lacks hydroxymethyl group |
| 2-Amino-2-methyl-1,3-propanediol | C5H13NO | Moderate | Variations affect solubility |
Tris stands out due to its robust buffering capabilities and compatibility with biological systems, making it a preferred choice in laboratory settings compared to its analogs .








